molecular formula C20H17NO3 B4405878 4-[[[2-(1-Naphthalenyl)acetyl]amino]methyl]benzoic acid

4-[[[2-(1-Naphthalenyl)acetyl]amino]methyl]benzoic acid

Cat. No.: B4405878
M. Wt: 319.4 g/mol
InChI Key: HYFWPILMJCRNMG-UHFFFAOYSA-N
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Description

4-{[(1-Naphthylacetyl)amino]methyl}benzoic acid is an organic compound that features a naphthyl group, an acetyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[[2-(1-Naphthalenyl)acetyl]amino]methyl]benzoic acid typically involves the reaction of 1-naphthylacetic acid with 4-aminomethylbenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-{[(1-Naphthylacetyl)amino]methyl}benzoic acid can undergo several types of chemical reactions, including:

    Oxidation: The naphthyl group can be oxidized to form naphthoquinone derivatives.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and conditions such as basic or acidic environments.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[(1-Naphthylacetyl)amino]methyl}benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[[[2-(1-Naphthalenyl)acetyl]amino]methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    4-Aminomethylbenzoic acid: Shares the benzoic acid moiety but lacks the naphthyl and acetyl groups.

    1-Naphthylacetic acid: Contains the naphthyl and acetyl groups but lacks the benzoic acid moiety.

    4-Amino-3-methyl-1-naphthol: A synthetic analog with a similar naphthyl structure.

Uniqueness

4-{[(1-Naphthylacetyl)amino]methyl}benzoic acid is unique due to the combination of its naphthyl, acetyl, and benzoic acid groups, which confer distinct chemical and biological properties. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research in multiple scientific disciplines.

Properties

IUPAC Name

4-[[(2-naphthalen-1-ylacetyl)amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3/c22-19(21-13-14-8-10-16(11-9-14)20(23)24)12-17-6-3-5-15-4-1-2-7-18(15)17/h1-11H,12-13H2,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFWPILMJCRNMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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